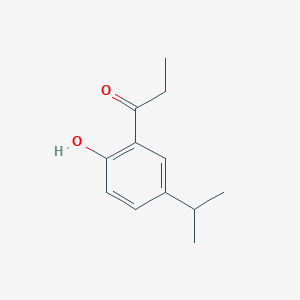
1-(2-Hydroxy-5-isopropylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-5-isopropylphenyl)propan-1-one is an organic compound with the molecular formula C12H16O2 It is known for its unique structure, which includes a hydroxy group and an isopropyl group attached to a phenyl ring, along with a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-5-isopropylphenyl)propan-1-one typically involves the reaction of 2-hydroxy-5-isopropylbenzaldehyde with a suitable reagent to introduce the propanone group. One common method is the Claisen-Schmidt condensation, where the aldehyde reacts with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-5-isopropylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the hydroxy and isopropyl groups direct incoming electrophiles to specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3)
Major Products Formed
Oxidation: Formation of this compound with a carbonyl group instead of the hydroxy group.
Reduction: Formation of 1-(2-Hydroxy-5-isopropylphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-Hydroxy-5-isopropylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-isopropylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds, while the isopropyl group may influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
1-(2-Hydroxy-5-isopropylphenyl)propan-1-one can be compared with other similar compounds such as:
1-(2-Hydroxyphenyl)propan-1-one: Lacks the isopropyl group, which may affect its reactivity and biological activity.
1-(2-Hydroxy-5-methylphenyl)propan-1-one: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic effects.
1-(2-Hydroxy-5-tert-butylphenyl)propan-1-one: The tert-butyl group introduces significant steric hindrance, potentially altering the compound’s properties.
These comparisons highlight the unique structural features of this compound and their impact on its reactivity and applications.
Properties
CAS No. |
288401-26-3 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(2-hydroxy-5-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O2/c1-4-11(13)10-7-9(8(2)3)5-6-12(10)14/h5-8,14H,4H2,1-3H3 |
InChI Key |
HEDRGRJCHGRJHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


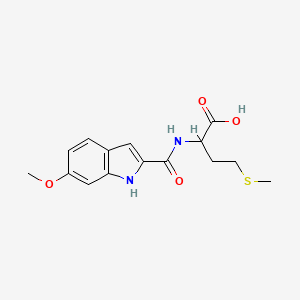
![[3-[6-[(Hexadecanoylamino)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12318413.png)
![Tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B12318414.png)
![1-Butanesulfonamide,1,1,2,2,3,3,4,4,4-nonafluoro-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B12318418.png)
![[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 9-(hydroxymethyl)-10-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12318419.png)
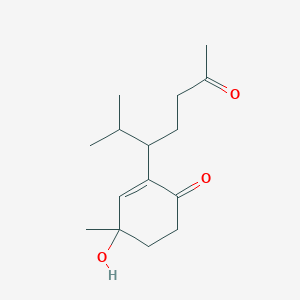
![8-(1,3-Benzodioxol-5-yl)-5-methoxy-9-methyl-3-prop-2-enyl-6-oxabicyclo[3.2.2]non-3-ene-2,7-dione](/img/structure/B12318430.png)
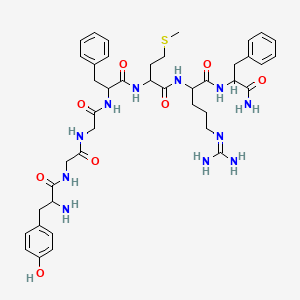
![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B12318448.png)

![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl]acetic acid](/img/structure/B12318467.png)
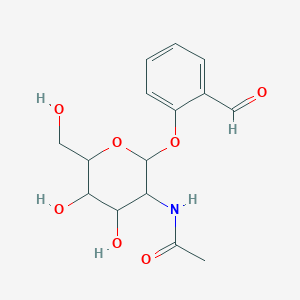
amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B12318489.png)

